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Compound of Interest

Compound Name: DAPI (dilactate)

Cat. No.: B12048084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DAPI (4',6-diamidino-2-phenylindole) is a widely used blue-fluorescent nuclear and

chromosome counterstain.[1] Its strong affinity for the A-T rich regions of double-stranded DNA

in the minor groove makes it a highly specific and reliable marker for cell nuclei.[2][3] Upon

binding to dsDNA, DAPI's fluorescence is enhanced approximately 20-fold, resulting in bright,

distinct nuclear staining with minimal cytoplasmic background.[4][5] This property, combined

with its spectral characteristics, makes DAPI an indispensable tool in multicolor fluorescence

microscopy, flow cytometry, and other cell analysis applications.[1][6]

These application notes provide detailed protocols and technical information for the effective

use of DAPI as a nuclear counterstain in various multicolor imaging experiments.

Key Characteristics of DAPI
DAPI's utility in multicolor imaging stems from its distinct spectral properties and high quantum

yield upon DNA binding.
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Property Value References

Excitation Maximum (with

dsDNA)
~358-359 nm [2][5][7]

Emission Maximum (with

dsDNA)
~457-461 nm [2][5][7]

Fluorescence Enhancement

(upon dsDNA binding)
~20-fold [4][5]

Binding Specificity
A-T rich regions of the minor

groove in dsDNA
[2][3]

Cell Permeability

Permeable to fixed and

permeabilized cells; limited

permeability in live cells

[8][9]

Table 1: Summary of DAPI's key quantitative data.

Experimental Protocols
Immunofluorescence (IF) Staining of Adherent Cells
This protocol describes the use of DAPI as a nuclear counterstain following immunofluorescent

labeling of specific cellular targets.

Materials:

DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)[10]

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation solution (e.g., 4% Paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Mounting medium (preferably with an antifade reagent)[11]

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.bio-rad-antibodies.com/nuclear-staining-dyes-pureblu.html
https://optolongfilter.com/what-is-dapi-excitation-and-emission/
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/dapi_4_6_diamidino_2_phenylindole
https://www.bio-rad-antibodies.com/nuclear-staining-dyes-pureblu.html
https://optolongfilter.com/what-is-dapi-excitation-and-emission/
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/dapi_4_6_diamidino_2_phenylindole
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-and-tissue-analysis/dapi-protocol/basic-dapi-counterstaining-protocols.html
https://optolongfilter.com/what-is-dapi-excitation-and-emission/
https://www.bio-rad-antibodies.com/nuclear-staining-dyes-pureblu.html
https://www.aatbio.com/products/dapi-4-6-diamidino-2-phenylindole-dihydrochloride-cas-28718-90-3
https://probes.bocsci.com/resources/dapi-dyes.html
https://www.betalifesci.com/blogs/news/dapi-staining
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Acriflavine_and_DAPI_for_Nuclear_Counterstaining.pdf
https://www.creative-bioarray.com/support/dapi-counterstaining-protocol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12048084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Fixation: Grow cells on sterile glass coverslips to the desired confluency.

Aspirate the culture medium, wash once with PBS, and fix the cells with 4% PFA in PBS for

15 minutes at room temperature.[10]

Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

Immunostaining: Proceed with your standard immunofluorescence protocol for primary and

secondary antibody incubations.

DAPI Staining:

Dilute the DAPI stock solution in PBS to a final working concentration of 300 nM

(approximately 0.1 µg/mL).[4][11]

Add the DAPI working solution to the coverslips, ensuring the cells are completely

covered.[11]

Incubate for 1-5 minutes at room temperature, protected from light.[4][11]

Washing: Rinse the coverslips several times with PBS to remove unbound DAPI.[11]

Mounting: Drain the excess PBS from the coverslips and mount them onto microscope slides

using an antifade mounting medium.[11] The slides can be sealed with nail polish and stored

at 4°C, protected from light.[12]

Staining of Cells in Suspension for Flow Cytometry
This protocol outlines the procedure for staining suspended cells with DAPI for nuclear analysis

by flow cytometry.

Materials:

DAPI stock solution (e.g., 5 mg/mL)[13]

Staining Buffer (100 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1%

Nonidet P-40)[4][11]
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Cell suspension (2 x 10⁵ to 1 x 10⁶ cells per sample)[13]

Procedure:

Cell Preparation: Centrifuge the cell suspension to pellet the cells and discard the

supernatant.[11]

DAPI Staining:

Dilute the DAPI stock solution to a working concentration of 3 µM in the staining buffer.[4]

[11]

Resuspend the cell pellet in 1 mL of the diluted DAPI solution.[11]

Incubate for 15 minutes at room temperature.[4][11]

Analysis: Analyze the cells by flow cytometry in the presence of the dye.[11]

DAPI Staining for Fluorescence In Situ Hybridization
(FISH)
DAPI is commonly used as a counterstain in FISH to visualize the entire nucleus and provide a

reference for the location of specific DNA probes.

Materials:

DAPI stock solution

PBS or 2xSSC buffer

Mounting medium with antifade

Procedure:

Post-Hybridization Washes: Following your FISH probe hybridization and stringency washes,

rinse the slides briefly in PBS or 2xSSC.[14][15]

DAPI Staining:
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Prepare a DAPI working solution of approximately 125 ng/mL in your wash buffer.[14]

Apply the DAPI solution to the specimen area on the slide.

Incubate for 1-5 minutes at room temperature in the dark.

Final Wash and Mounting: Briefly rinse the slide to remove excess DAPI and mount with an

antifade mounting medium.[16]

Visualizing Experimental Workflows

Immunofluorescence Workflow

Cell Seeding & Growth Fixation (e.g., 4% PFA) Permeabilization (e.g., Triton X-100) Blocking Primary Antibody Incubation Secondary Antibody Incubation DAPI Counterstaining Mounting Imaging

Click to download full resolution via product page

Caption: A generalized workflow for immunofluorescence incorporating DAPI counterstaining.

Principles of Multicolor Imaging with DAPI
Successful multicolor imaging relies on the spectral separation of the fluorophores used.

DAPI's blue emission is spectrally distinct from commonly used green (e.g., FITC, Alexa Fluor

488) and red (e.g., Texas Red, Alexa Fluor 594) fluorophores, making it an excellent choice for

a nuclear counterstain.[1]
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Caption: Spectral separation in multicolor fluorescence microscopy using DAPI.

Troubleshooting
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Issue Possible Cause
Recommended
Solution

References

Weak or No Nuclear

Staining

Insufficient

permeabilization.

Ensure adequate

permeabilization time

and concentration of

the detergent (e.g.,

Triton X-100).

[9]

Low DAPI

concentration or short

incubation time.

Increase DAPI

concentration or

extend the incubation

period.

[9]

High Background

Staining

Excess DAPI

concentration.

Reduce the DAPI

working concentration.
[9][17]

Inadequate washing.

Increase the number

and duration of post-

staining washes with

PBS.

[9]

Photobleaching
Prolonged exposure

to excitation light.

Minimize exposure

time during imaging.

Use an antifade

mounting medium.

Image DAPI last if

possible.

[5][18]

Bleed-through into

Green Channel

Broad emission

spectrum of DAPI.

Reduce DAPI

concentration.

Optimize imaging

settings (e.g., use

sequential scanning

on a confocal

microscope).

[17][19]

Table 2: Common troubleshooting tips for DAPI staining.
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Alternatives to DAPI
While DAPI is a robust nuclear counterstain, certain experimental conditions may necessitate

the use of alternative dyes.

Dye
Excitation
(nm)

Emission (nm) Key Features References

Hoechst 33342 ~350 ~461

More permeable

to live cells

compared to

DAPI.

[2]

Propidium Iodide

(PI)
~535 ~617

Red-emitting

stain for dead or

membrane-

compromised

cells.

[9][20]

DRAQ5™ ~647 ~681

Far-red emitting

stain suitable for

live and fixed

cells.

[21]

EarlyTox™ Live

Red Dye
~622 ~645

Red-fluorescent

nuclear stain for

live and fixed

cells; does not

interfere with the

FITC channel.

[22]

Table 3: Common alternatives to DAPI for nuclear counterstaining.

Safety and Handling
DAPI is a potential mutagen and should be handled with appropriate laboratory safety

precautions, including wearing gloves, a lab coat, and eye protection.[9] Dispose of DAPI-

containing waste according to institutional guidelines.[9]
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Storage
Store DAPI stock solutions at -20°C, protected from light.[9] Aliquoting the stock solution is

recommended to avoid repeated freeze-thaw cycles.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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